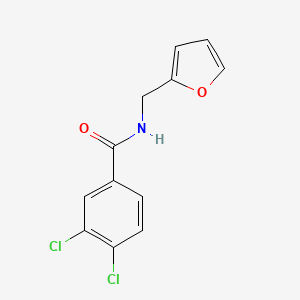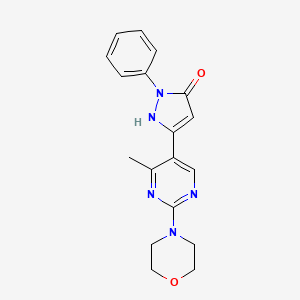![molecular formula C20H20ClN5OS B14939497 2-(4-chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B14939497.png)
2-(4-chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]acetamide is a complex organic compound that features a unique combination of indole, triazolopyridine, and acetamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 4-chloroindole, is synthesized through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Triazolopyridine Moiety: The triazolopyridine ring is constructed via a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Coupling Reaction: The indole and triazolopyridine intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted indole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and triazolopyridine systems in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(4-chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]acetamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazolopyridine moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]acetamide
- 2-(4-Bromo-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]acetamide
- 2-(4-Fluoro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]acetamide
Uniqueness
The uniqueness of 2-(4-chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]acetamide lies in its specific combination of functional groups and structural motifs. The presence of the chloro group on the indole ring and the methylsulfanyl group on the triazolopyridine ring contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
分子式 |
C20H20ClN5OS |
|---|---|
分子量 |
413.9 g/mol |
IUPAC 名称 |
2-(4-chloroindol-1-yl)-N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C20H20ClN5OS/c1-28-12-9-16(20-24-23-18-7-2-3-10-26(18)20)22-19(27)13-25-11-8-14-15(21)5-4-6-17(14)25/h2-8,10-11,16H,9,12-13H2,1H3,(H,22,27)/t16-/m0/s1 |
InChI 键 |
FQHJJJOPYHBPEJ-INIZCTEOSA-N |
手性 SMILES |
CSCC[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
规范 SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetramethyl 5',5',8',9'-tetramethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939416.png)
![3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14939422.png)
![2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939423.png)
![ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14939444.png)
![2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)
![N-(3-Chloro-2-methylphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B14939460.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B14939467.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939471.png)
![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B14939475.png)
![N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide](/img/structure/B14939482.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14939498.png)


